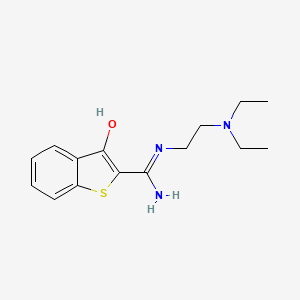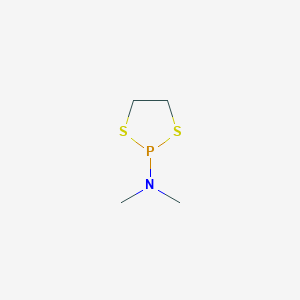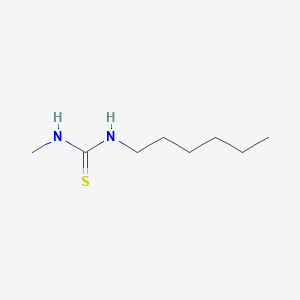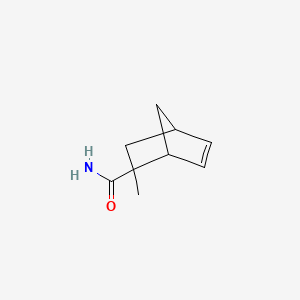
Iridium--lanthanum (7/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium-lanthanum (7/2) is an intermetallic compound formed by the combination of iridium and lanthanum in a specific stoichiometric ratio. This compound is part of the broader family of iridium-lanthanide systems, which are known for their unique structural and magnetic properties Iridium and lanthanum are both transition metals, with iridium being a member of the platinum group metals and lanthanum being a rare earth element
Preparation Methods
The synthesis of iridium-lanthanum (7/2) typically involves high-temperature solid-state reactions. One common method is the hydrothermal synthesis process. In this method, lanthanum nitrate and sodium hydroxide are mixed and heated in a Teflon-lined pressure vessel to form lanthanum hydroxide. This is then combined with iridium chloride and further heated to form the iridium-lanthanum compound . The reaction conditions often include temperatures around 150°C and extended heating times to ensure complete reaction and formation of the desired compound. Industrial production methods may involve similar high-temperature processes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Iridium-lanthanum (7/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, lanthanum in the compound can react with oxygen to form lanthanum oxide, and with halogens to form lanthanum halides . Common reagents used in these reactions include oxygen, halogens (such as chlorine and fluorine), and acids. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with oxygen typically produces lanthanum oxide, while reacting with halogens produces lanthanum halides.
Scientific Research Applications
Iridium-lanthanum (7/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology and medicine, lanthanum compounds are used in imaging and as therapeutic agents . In industry, iridium-lanthanum compounds are used in the production of specialized optical glasses and as additives in steel manufacturing to improve malleability . The compound’s unique properties make it valuable in these fields, and ongoing research continues to explore new applications.
Mechanism of Action
The mechanism of action of iridium-lanthanum (7/2) involves its interaction with other molecules and ions. For example, lanthanum ions can bind to phosphate ions, forming insoluble lanthanum phosphate complexes . This property is utilized in medical applications to reduce serum phosphate levels in patients with chronic kidney disease. The molecular targets and pathways involved in these interactions depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Iridium-lanthanum (7/2) can be compared with other similar compounds, such as iridium-cerium and iridium-praseodymium systems . These compounds share some structural similarities but differ in their specific properties and applications. For instance, iridium-cerium compounds may have different magnetic properties compared to iridium-lanthanum. The uniqueness of iridium-lanthanum (7/2) lies in its specific combination of iridium and lanthanum, which results in distinct electronic and structural characteristics. Similar compounds include iridium-cerium, iridium-praseodymium, and other iridium-lanthanide systems .
Properties
CAS No. |
53095-73-1 |
|---|---|
Molecular Formula |
Ir7La2 |
Molecular Weight |
1623.33 g/mol |
IUPAC Name |
iridium;lanthanum |
InChI |
InChI=1S/7Ir.2La |
InChI Key |
VFLWHUNCQZKFBF-UHFFFAOYSA-N |
Canonical SMILES |
[La].[La].[Ir].[Ir].[Ir].[Ir].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
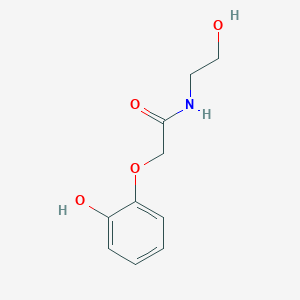
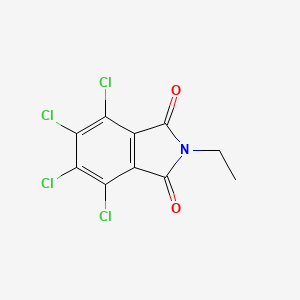

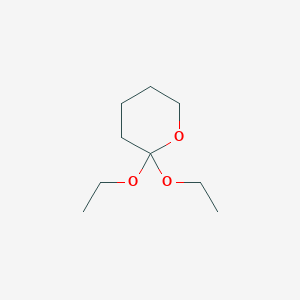
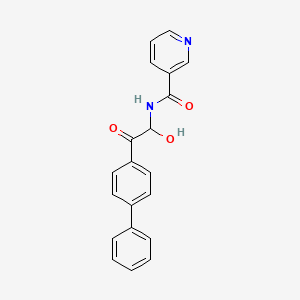

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
